molecular formula C12H11FO3 B7880405 1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione

1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione

Cat. No.: B7880405
M. Wt: 222.21 g/mol
InChI Key: NHQUQWQXNRFMSB-YRNVUSSQSA-N
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Description

1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione is an organic compound characterized by the presence of a fluorophenyl group and a methoxymethylidene moiety

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and acetylacetone.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and acetylacetone in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

    Methoxymethylidene Introduction: The intermediate is then treated with a methoxylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to introduce the methoxymethylidene group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Addition: The methoxymethylidene group can participate in addition reactions with electrophiles, such as halogens or acids, to form addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The methoxymethylidene group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione can be compared with similar compounds, such as:

    1-(4-Methoxyphenyl)-2-(methoxymethylidene)butane-1,3-dione: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-2-(methoxymethylidene)butane-1,3-dione: The presence of a chlorine atom instead of fluorine can influence the compound’s electronic properties and interactions with molecular targets.

    1-(4-Bromophenyl)-2-(methoxymethylidene)butane-1,3-dione: Bromine substitution can affect the compound’s steric and electronic characteristics, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

(2E)-1-(4-fluorophenyl)-2-(methoxymethylidene)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-8(14)11(7-16-2)12(15)9-3-5-10(13)6-4-9/h3-7H,1-2H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQUQWQXNRFMSB-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=COC)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\OC)/C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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